molecular formula C14H19NO2 B14195773 (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile CAS No. 922735-31-7

(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile

Cat. No.: B14195773
CAS No.: 922735-31-7
M. Wt: 233.31 g/mol
InChI Key: YQQBNUMMGVARHK-ZDUSSCGKSA-N
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Description

(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is an organic compound with a complex structure that includes a hydroxy group, a nitrile group, and a methoxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile typically involves multiple steps. One common method is the reaction of 2,4,6-trimethylbenzyl alcohol with a suitable butanenitrile derivative under specific conditions. The reaction often requires the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Hydroxy-4-[(2,4,6-dimethylphenyl)methoxy]butanenitrile
  • (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)ethoxy]butanenitrile

Uniqueness

(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

922735-31-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(3S)-3-hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile

InChI

InChI=1S/C14H19NO2/c1-10-6-11(2)14(12(3)7-10)9-17-8-13(16)4-5-15/h6-7,13,16H,4,8-9H2,1-3H3/t13-/m0/s1

InChI Key

YQQBNUMMGVARHK-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)COC[C@H](CC#N)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)COCC(CC#N)O)C

Origin of Product

United States

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